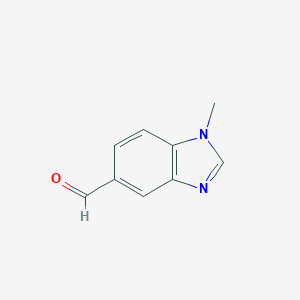

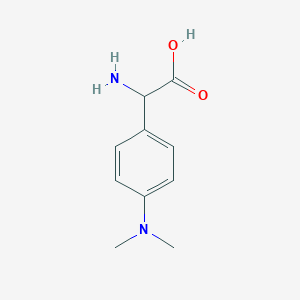

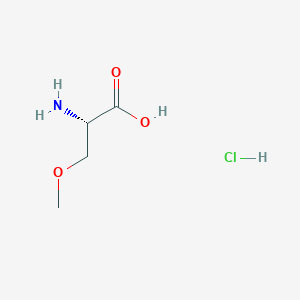

(S)-2-Amino-3-methoxypropanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

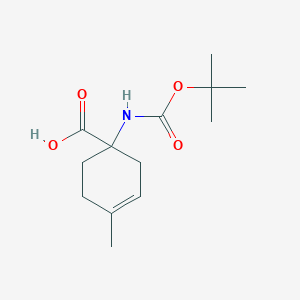

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, commonly referred to as (S)-AMPA, is an amino acid derivative that has been widely studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two distinct forms that are mirror images of each other. As a result, (S)-AMPA has unique properties that make it a useful tool for studying biological systems. We will also explore the potential future directions for (S)-AMPA research.

Applications De Recherche Scientifique

The method involved a catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals using an aromatic organic ligand as the structure-directing agent and Sn (IV) salt in an aqueous solution . The use of the amino acid ester hydrochloride allowed for the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution . These nanoparticles were crystallized and uniformly dispersed in the reaction mixture .

The results showed that the SnO2 nanoparticle film served as an effective electron transport layer for perovskite solar cells . This research could lay the foundation for the cost-effective production of these renewable energy devices .

Dermatology

Hypochlorous acid, a compound that is naturally occurring in our bodies, has antimicrobial and anti-inflammatory properties that can be useful for a range of skin concerns. It’s not an official treatment for acne, but many people report that their acne gets better while using it. It can also be used to help with body odor, rosacea, and seborrheic dermatitis, a skin condition that often affects the scalp. It has anti-inflammatory properties and anti-itch properties, which can help people who have atopic dermatitis or eczema .

Industrial Applications

Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid. Its applications are diverse, ranging from pH control to the elimination of impurities in water. In various industrial processes, HCl is instrumental in adjusting pH levels to meet specific requirements, ensuring the efficiency and effectiveness of water-dependent operations .

Laboratory Reagent Grade Hydrochloric Acid

Hydrochloric acid (HCl) is a crucial chemical compound with various industrial applications. Laboratory Reagent (LR) grade hydrochloric acid is primarily used in laboratories for general analytical and preparative work.

Analytical Reagent Grade Hydrochloric Acid

Analytical Reagent (AR) grade hydrochloric acid, on the other hand, is of higher purity compared to LR grade. It adheres to stricter quality standards and is often utilized in analytical chemistry for precise and accurate results. AR grade is preferred for critical analytical procedures and instrumental analysis .

Ionic Liquids in Biomedical Applications

Ionic liquids (ILs) consist of poorly coordinated ions for contributing important physical properties in the liquid form at room temperature. Due to volatile nature, ILs show less vapor pressure and strong electrostatic force among the ions and possess high electro-chemical, thermal, and chemical stabilities. This review article focuses on advanced applications of ILs in the drug delivery, biosensing, biotechnology, and cosmetics to enhance the shelf-life of products and modulation of rate of kinetics .

Propriétés

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-methoxypropanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.